molecular formula C7H11N3O B1357875 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole CAS No. 915921-82-3

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole

Cat. No.: B1357875
CAS No.: 915921-82-3
M. Wt: 153.18 g/mol
InChI Key: HVPGJKMIHQOPDG-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is a chemical compound with the empirical formula C11H8O2 . Its molecular weight is 172.18 .


Molecular Structure Analysis

The InChI key for this compound is HVPGJKMIHQOPDG-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CN=C1)C2CCCN2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 162.23 g/mol . It has a topological polar surface area of 24.9 Ų . The compound has one rotatable bond . The exact mass and monoisotopic mass are both 162.115698455 g/mol .

Scientific Research Applications

Antimicrobial Activity

3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives have demonstrated significant antimicrobial activity. Studies have synthesized and evaluated these derivatives, noting their strong effectiveness against various microbes. This finding is crucial for developing new antimicrobial agents in medical research (Krolenko et al., 2016).

Synthesis and Biological Activity

The compound has been used in synthesizing various heterocyclic systems, such as bicyclic systems containing pyrrolidine rings. These synthesized compounds were analyzed for their biological activity, indicating potential applications in the development of new pharmacological agents (Kharchenko et al., 2008).

Application in Synthesis of Heterocyclic Derivatives

This compound has been used to synthesize mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. Such compounds have potential applications in various fields, including medicinal chemistry and materials science (El‐Sayed et al., 2008).

Tuberculostatic Activity

Derivatives of this compound have been explored for their tuberculostatic activity. This application is particularly important in the context of developing new treatments for tuberculosis (Foks et al., 2004).

Corrosion Inhibition

The compound has also found application in the field of materials science, particularly as a corrosion inhibitor. Its derivatives have been studied for their effectiveness in protecting mild steel in acidic environments, which is valuable for industrial applications (Ammal et al., 2018).

Properties

IUPAC Name

3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPGJKMIHQOPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609204
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-82-3
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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